Benzofuran-7-boronic acid

Übersicht

Beschreibung

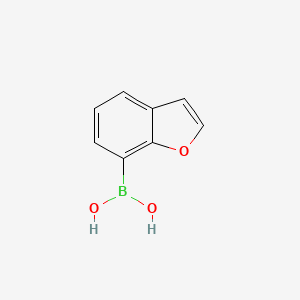

Benzofuran-7-boronic acid is an organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound is particularly notable for its boronic acid functional group, which imparts unique reactivity and utility in various chemical applications. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Wirkmechanismus

Target of Action

Benzofuran-7-boronic acid, like other boronic acids, is primarily used in Suzuki-Miyaura coupling reactions . The targets of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound acts as a nucleophile, transferring from boron to palladium . This transmetalation process is key to the formation of new carbon-carbon bonds .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal effects

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties . For example, a related compound, N-Benzoxaborole Benzofuran GSK8175, has been shown to have low in vivo clearance across preclinical species .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, boronic acids are generally stable and environmentally friendly, degrading into boric acid . They can exist as mixtures of oligomeric anhydrides, particularly in the presence of water . This could potentially affect the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that benzofuran derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-boronic acid typically involves the borylation of benzofuran derivatives. One common method is the palladium-catalyzed borylation of benzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-7-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate, used to facilitate the borylation process.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Substituted Benzofurans: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Benzofuran-7-boronic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Benzofuran-2-boronic acid: Similar structure but with the boronic acid group at the 2-position.

Benzothiophene-7-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Indole-7-boronic acid: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.

Uniqueness: Benzofuran-7-boronic acid is unique due to its specific positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Biologische Aktivität

Benzofuran-7-boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound consists of a benzofuran moiety substituted with a boronic acid group at the 7-position. The general structure can be represented as follows:

The synthesis typically involves the reaction of benzofuran derivatives with boron reagents under controlled conditions to yield the desired boronic acid derivative. For instance, the reaction can be achieved using boron trifluoride etherate in a suitable solvent.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. A comparative analysis of various benzofuran compounds revealed that those with boronic acid functionalities exhibited enhanced antiproliferative activities against several cancer cell lines. For instance, one study reported that benzofuran derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Combretastatin-A4 (CA-4), indicating superior potency in inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to CA-4 |

|---|---|---|---|

| 6a | HCT116 | 0.56 | 2x higher |

| 10h | A549 | 0.75 | 3x higher |

| 10g | MCF-7 | 1.2 | Comparable |

The mechanism of action is believed to involve the inhibition of tubulin polymerization, a critical process for cell division . Notably, compound 10h exhibited an IC50 value of 0.56 µM, which is twice as potent as CA-4 (IC50 = 1.0 µM) .

2.2 Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial activity. Research indicates that compounds with the benzofuran scaffold possess significant inhibitory effects against various bacterial and fungal strains. For example, a series of synthesized benzofuran-3-carbohydrazide derivatives were tested against Mycobacterium tuberculosis and demonstrated MIC values as low as 2 µg/mL .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3 | M. tuberculosis | 8 |

| 4 | M. tuberculosis | 2 |

| 6 | Candida albicans | 5 |

3.1 Induction of Apoptosis

Studies have shown that certain benzofuran derivatives induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cellular stress and death . For instance, compounds 6 and 8 were observed to increase caspase activity, which is indicative of apoptosis.

3.2 Inhibition of Enzymatic Activity

This compound has been noted for its ability to act as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains . This mechanism involves the formation of a covalent bond with the active site serine residue in β-lactamases.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of several benzofuran derivatives on human leukemia cells (K562). The results indicated that compound 6 significantly increased apoptosis markers compared to control groups, highlighting its potential as an effective anticancer agent .

Case Study: Antimycobacterial Screening

Another investigation focused on the antimycobacterial activity of modified benzofurans against M. tuberculosis. The study found that compounds with specific substitutions on the benzofuran ring exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

Eigenschaften

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.